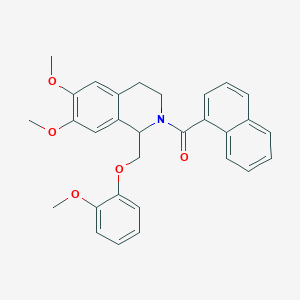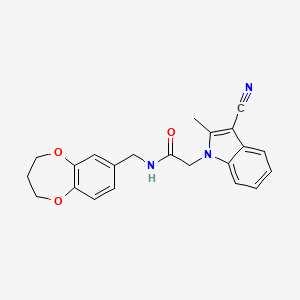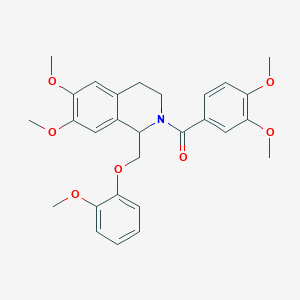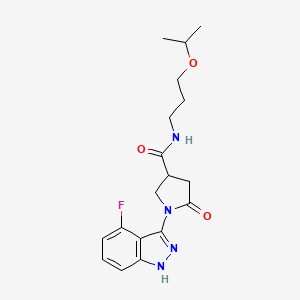
(6,7-dimethoxy-1-((2-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)(naphthalen-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,7-DIMETHOXY-1-[(2-METHOXYPHENOXY)METHYL]-2-(NAPHTHALENE-1-CARBONYL)-1,2,3,4-TETRAHYDROISOQUINOLINE is a complex organic compound belonging to the class of tetrahydroisoquinolines. This compound is characterized by its unique structure, which includes methoxy groups, a naphthalene carbonyl group, and a tetrahydroisoquinoline core. It is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-DIMETHOXY-1-[(2-METHOXYPHENOXY)METHYL]-2-(NAPHTHALENE-1-CARBONYL)-1,2,3,4-TETRAHYDROISOQUINOLINE can be achieved through a multi-step process involving several key reactions. One common method involves the Petasis reaction followed by Pomeranz–Fritsch–Bobbitt cyclization . The Petasis reaction typically involves the use of boronic acids, amines, and aldehydes under mild conditions to form the desired intermediate. The Pomeranz–Fritsch–Bobbitt cyclization then converts this intermediate into the tetrahydroisoquinoline core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
6,7-DIMETHOXY-1-[(2-METHOXYPHENOXY)METHYL]-2-(NAPHTHALENE-1-CARBONYL)-1,2,3,4-TETRAHYDROISOQUINOLINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include various substituted tetrahydroisoquinolines and quinoline derivatives, which can have significant biological activities.
Applications De Recherche Scientifique
6,7-DIMETHOXY-1-[(2-METHOXYPHENOXY)METHYL]-2-(NAPHTHALENE-1-CARBONYL)-1,2,3,4-TETRAHYDROISOQUINOLINE has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules.
Industry: The compound can be used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 6,7-DIMETHOXY-1-[(2-METHOXYPHENOXY)METHYL]-2-(NAPHTHALENE-1-CARBONYL)-1,2,3,4-TETRAHYDROISOQUINOLINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity and specificity are essential to understand its full mechanism of action .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other tetrahydroisoquinoline derivatives such as:
- 6,7-DIMETHOXY-1-METHYL-3,4-DIHYDRO-2(1H)-ISOQUINOLINYL
- 6,7-DIMETHOXY-1,2,3,4-TETRAHYDROISOQUINOLINE-1-CARBOXYLIC ACID
Uniqueness
What sets 6,7-DIMETHOXY-1-[(2-METHOXYPHENOXY)METHYL]-2-(NAPHTHALENE-1-CARBONYL)-1,2,3,4-TETRAHYDROISOQUINOLINE apart is its unique combination of functional groups and its potential for diverse biological activities. Its structure allows for various chemical modifications, making it a versatile compound for research and development.
Propriétés
Formule moléculaire |
C30H29NO5 |
|---|---|
Poids moléculaire |
483.6 g/mol |
Nom IUPAC |
[6,7-dimethoxy-1-[(2-methoxyphenoxy)methyl]-3,4-dihydro-1H-isoquinolin-2-yl]-naphthalen-1-ylmethanone |
InChI |
InChI=1S/C30H29NO5/c1-33-26-13-6-7-14-27(26)36-19-25-24-18-29(35-3)28(34-2)17-21(24)15-16-31(25)30(32)23-12-8-10-20-9-4-5-11-22(20)23/h4-14,17-18,25H,15-16,19H2,1-3H3 |
Clé InChI |
KZASQAHIAWKPDV-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC=C1OCC2C3=CC(=C(C=C3CCN2C(=O)C4=CC=CC5=CC=CC=C54)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 4-{[7-(3-chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}piperidine-1-carboxylate](/img/structure/B11225553.png)

![2-{[5-(1-benzofuran-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B11225562.png)


![N-(2,4-difluorophenyl)-2-[4-(morpholin-4-ylcarbonyl)-2-oxoquinolin-1(2H)-yl]acetamide](/img/structure/B11225580.png)
![N-(3-chloro-4-fluorophenyl)-2-[4-(morpholin-4-ylcarbonyl)-2-oxoquinolin-1(2H)-yl]acetamide](/img/structure/B11225586.png)
![4-{1-[1-(2-methylphenyl)-1H-tetrazol-5-yl]cyclopentyl}morpholine](/img/structure/B11225597.png)
![N-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4,5-triethoxybenzamide](/img/structure/B11225601.png)

![2-{[1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}ethanol](/img/structure/B11225629.png)
![N-Methyl-N-[3-oxo-4-({[2-(propan-2-YL)phenyl]carbamoyl}methyl)-3,4-dihydroquinoxalin-2-YL]propanamide](/img/structure/B11225648.png)

![3-cyclohexyl-N-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propanamide](/img/structure/B11225662.png)
